molecular formula C16H14O3 B14274278 4'-Acetyl-biphenyl-2-carboxylic acid methyl ester CAS No. 148651-41-6

4'-Acetyl-biphenyl-2-carboxylic acid methyl ester

Katalognummer: B14274278
CAS-Nummer: 148651-41-6
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: UVCLBHZGBZPGAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Acetyl-biphenyl-2-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an acetyl group at the 4’ position and a carboxylic acid methyl ester group at the 2 position of the biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Acetyl-biphenyl-2-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 4’-acetylbiphenyl with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4’-Acetyl-biphenyl-2-carboxylic acid methyl ester may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Acetyl-biphenyl-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4’-Acetyl-biphenyl-2-carboxylic acid.

    Reduction: 4’-Acetyl-biphenyl-2-carbinol.

    Substitution: 4’-Nitro-biphenyl-2-carboxylic acid methyl ester (in the case of nitration).

Wissenschaftliche Forschungsanwendungen

4’-Acetyl-biphenyl-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 4’-Acetyl-biphenyl-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4’-Methyl-biphenyl-2-carboxylic acid methyl ester
  • 4’-Nitro-biphenyl-2-carboxylic acid methyl ester
  • 4’-Hydroxy-biphenyl-2-carboxylic acid methyl ester

Uniqueness

4’-Acetyl-biphenyl-2-carboxylic acid methyl ester is unique due to the presence of both an acetyl group and a carboxylic acid methyl ester group on the biphenyl structure

Eigenschaften

CAS-Nummer

148651-41-6

Molekularformel

C16H14O3

Molekulargewicht

254.28 g/mol

IUPAC-Name

methyl 2-(4-acetylphenyl)benzoate

InChI

InChI=1S/C16H14O3/c1-11(17)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16(18)19-2/h3-10H,1-2H3

InChI-Schlüssel

UVCLBHZGBZPGAA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.